8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable scaffolds in organic synthesis and pharmaceutical chemistry . The presence of trifluoromethyl groups and a chloro substituent enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . This reaction is often carried out under anhydrous conditions to prevent hydrolysis and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to target proteins, while the imidazo[1,2-a]pyridine scaffold facilitates its interaction with biological pathways . This compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide exhibits enhanced chemical stability and biological activity due to the presence of additional trifluoromethyl and phenyl groups .
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-11-5-9(16(21,22)23)6-26-7-12(25-13(11)26)14(27)24-10-3-1-2-8(4-10)15(18,19)20/h1-7H,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWWWEQJLTUUNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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